(4-Ethynylphenyl)boronic acid
Overview
Description
(4-Ethynylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BO2. It is characterized by the presence of a phenyl ring substituted with an ethynyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Mechanism of Action
Target of Action
(4-Ethynylphenyl)boronic acid is an organic boron compound . It is commonly used in organic synthesis . The primary targets of this compound are other organic compounds with which it can undergo boronic ester coupling reactions to form new organic molecules . It can also act as a ligand for coordination compounds, participating in organometallic chemical reactions .
Mode of Action
The compound interacts with its targets through boronic ester coupling reactions . This involves the formation of a new bond between the boron atom in the this compound and an oxygen atom in the target molecule, resulting in a new organic molecule .
Biochemical Pathways
It is known that the compound can be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . It can also serve as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives, which are applicable as supramolecular light-harvesting systems .
Pharmacokinetics
It is soluble in DMSO and methanol, albeit slightly .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new organic molecules through boronic ester coupling reactions . This can lead to the creation of complex organic structures, including those used in organometallic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and solvent. Its solubility in different solvents can affect its reactivity and the efficiency of the reactions it participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Ethynylphenyl)boronic acid can be synthesized through various methods. One common approach involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (4-Ethynylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygen-containing compounds.
Reduction: Formation of boron-containing reduced products.
Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and other boron-containing compounds .
Scientific Research Applications
(4-Ethynylphenyl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
4-Ethylphenylboronic acid: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.
4-Ethoxycarbonylphenylboronic acid:
Uniqueness: (4-Ethynylphenyl)boronic acid is unique due to its ethynyl group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
(4-ethynylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYTONNYRBSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634092 | |
Record name | (4-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263368-72-5 | |
Record name | (4-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dihydroxyborophenyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Ethynylphenylboronic acid contribute to the unique properties of the platinum nanoparticles described in the research?
A: 4-Ethynylphenylboronic acid serves as a functional ligand attached to the surface of platinum nanoparticles. [] This molecule plays a crucial role in the nanoparticle's photoluminescent properties. The ethynyl group (-C≡C-) in 4-Ethynylphenylboronic acid, when bound to the platinum surface, forms a conjugated system with the nanoparticle. This conjugation allows for electron delocalization, leading to the observed photoluminescence. [] Additionally, the boronic acid moiety exhibits a high affinity for fluoride ions (F⁻). [] Upon binding with fluoride, the boron atom transitions from sp² to sp³ hybridization, disrupting the conjugated system and causing a quenching effect on the nanoparticle's photoluminescence. [] This selective and sensitive response to fluoride ions makes these functionalized nanoparticles potentially valuable for sensing applications.
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